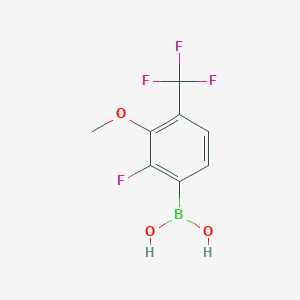

(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid

Description

(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid is a multifunctional boronic acid derivative characterized by substituents at the 2-, 3-, and 4-positions of the benzene ring. Its molecular formula is C₉H₈BF₄O₃, featuring:

- Fluorine at position 2 (electron-withdrawing, enhancing stability and directing reactivity).

- Methoxy group (-OCH₃) at position 3 (moderate electron-donating effect, influencing solubility).

- Trifluoromethyl group (-CF₃) at position 4 (strong electron-withdrawing, increasing lipophilicity and steric bulk).

Properties

IUPAC Name |

[2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O3/c1-16-7-4(8(11,12)13)2-3-5(6(7)10)9(14)15/h2-3,14-15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKASKRSQDPGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C(F)(F)F)OC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of boronic acids often involves the use of special boron Lewis acids, such as tris(pentafluorophenyl)borane, which can catalyze various reactions including hydrometallation and alkylation . The ortho-substituent on phenylboronic acids plays a crucial role in the reactivity and stability of the boronic acid during catalytic processes .

Industrial Production Methods: Industrial production methods for boronic acids typically involve large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are favored due to their mild reaction conditions, functional group tolerance, and the relatively stable and environmentally benign nature of organoboron reagents .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid can undergo various types of reactions, including:

Oxidation: Conversion to boronic esters or borates.

Reduction: Formation of borohydrides.

Substitution: Participation in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Typically involves hydrogen peroxide or other oxidizing agents.

Reduction: Often uses sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes palladium catalysts and bases like potassium carbonate in aqueous or organic solvents.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Borohydrides.

Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.

Scientific Research Applications

Chemistry: (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .

Biology and Medicine: Boronic acids, including this compound, are used in the synthesis of biologically active molecules such as enzyme inhibitors and receptor antagonists . They are also involved in the development of drugs targeting cancer cell proliferation and other diseases .

Industry: In the industrial sector, boronic acids are used in the production of electronic materials and sensors due to their ability to form reversible covalent bonds with diols .

Mechanism of Action

The mechanism by which (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is crucial in various catalytic processes, including the Suzuki-Miyaura cross-coupling reaction, where the boronic acid transfers an organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter reactivity, binding affinity, and physicochemical properties. Key comparisons include:

Table 1: Substituent Position Comparison

Key Findings :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) and fluorine in the target compound enhance electrophilicity, improving Suzuki reaction efficiency compared to analogs with electron-donating groups (e.g., methoxy at para-position) .

Table 2: Inhibitory Activity Comparison

Key Findings :

- Side Chain Flexibility : Compounds with extended side chains (e.g., methoxyethyl) exhibit higher inhibitory potency in fungal models due to improved target binding .

- Diagnostic Utility: Simple phenyl boronic acids like PBA outperform amino-substituted analogs (e.g., APBA) in β-lactamase detection, suggesting substituent simplicity aids specificity .

Table 3: Physical Properties

Key Findings :

- Stability : The target compound requires refrigeration (2–8°C), unlike nitro-substituted analogs, likely due to hydrolytic sensitivity from the methoxy group .

- Hazard Profile : The target compound’s hazards (skin/eye irritation) are comparable to other boronic acids but less severe than halogenated derivatives .

Biological Activity

(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes fluorine and trifluoromethyl groups that enhance its reactivity and biological interaction capabilities. The following sections will detail the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C8H7BF4O3

- Molecular Weight: 239.95 g/mol

- Purity: ≥ 97%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid. The compound has shown moderate activity against various microbial strains.

In Vitro Studies

-

Antibacterial Activity:

- The compound was tested against common bacterial strains such as Escherichia coli and Bacillus cereus.

- Minimum Inhibitory Concentration (MIC) values were determined, revealing lower MICs compared to established antibiotics like Tavaborole, indicating superior antibacterial potency.

- Antifungal Activity:

| Microbial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 25 | 12 |

| Bacillus cereus | 10 | 15 |

| Candida albicans | 100 | 8 |

| Aspergillus niger | 50 | 5 |

The mechanism by which (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid exerts its antimicrobial effects is thought to involve the inhibition of specific enzymes critical for bacterial cell wall synthesis and function. Boronic acids are known to interact with serine residues in enzymes, thereby disrupting their activity.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy:

- A comprehensive study evaluated various boronic acids, including derivatives similar to (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid. The results indicated that modifications in the fluorine and methoxy groups significantly influenced antimicrobial efficacy.

- The study concluded that the trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and increasing antimicrobial activity .

-

Structural Activity Relationship (SAR):

- Investigations into the SAR of boronic acids revealed that the positioning of substituents like fluorine and methoxy groups plays a crucial role in determining biological activity. Compounds with optimal electronic properties showed enhanced interactions with microbial targets, leading to improved efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.